molecular formula C7H16N2S B14522688 N-Butan-2-yl-N'-ethylthiourea CAS No. 62351-10-4

N-Butan-2-yl-N'-ethylthiourea

Cat. No.: B14522688
CAS No.: 62351-10-4
M. Wt: 160.28 g/mol
InChI Key: GJYDHUQLLMRLBF-UHFFFAOYSA-N
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Description

N-Butan-2-yl-N'-ethylthiourea is a thiourea derivative of significant interest in scientific research, particularly in the field of medicinal chemistry. Thiourea compounds are recognized as privileged scaffolds in drug discovery due to their versatile biological activities and ability to form hydrogen bonds with biological targets, which is critical for molecular recognition processes . Researchers value this compound for its potential as a key synthetic intermediate or precursor in the development of novel bioactive molecules. Thiourea derivatives similar in structure have demonstrated a broad spectrum of pharmacological properties in scientific studies, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities . The compound's mechanism of action in research settings is often linked to the hydrogen-bonding capability of the thiourea moiety, which allows it to interact effectively with enzymes and receptors. For instance, various N-substituted thiourea analogs have been investigated as inhibitors for specific targets like DNA-topoisomerase and HIV reverse transcriptase . Furthermore, such compounds serve as valuable building blocks for the synthesis of more complex heterocyclic systems, such as guanidinobenzothiazoles and other fused structures with enhanced biological profiles . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

62351-10-4

Molecular Formula

C7H16N2S

Molecular Weight

160.28 g/mol

IUPAC Name

1-butan-2-yl-3-ethylthiourea

InChI

InChI=1S/C7H16N2S/c1-4-6(3)9-7(10)8-5-2/h6H,4-5H2,1-3H3,(H2,8,9,10)

InChI Key

GJYDHUQLLMRLBF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=S)NCC

Origin of Product

United States

Synthetic Methodologies for N Butan 2 Yl N Ethylthiourea and Analogues

Established Synthetic Routes for Thiourea (B124793) Derivatives

The synthesis of N,N'-disubstituted thioureas like N-Butan-2-yl-N'-ethylthiourea is primarily achieved through well-documented routes, with the choice of method often depending on the availability and reactivity of the starting materials.

Amination of Isothiocyanates as a Primary Route

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group. For the synthesis of this compound, two equivalent pathways are possible:

The reaction of sec-butylamine (B1681703) with ethyl isothiocyanate.

The reaction of ethylamine (B1201723) with sec-butyl isothiocyanate.

This method is highly efficient and proceeds smoothly under mild conditions, often at room temperature or with gentle heating, in a variety of solvents like ethanol (B145695), dichloromethane (B109758), or even water. mdpi.comresearchgate.net The versatility and high yields associated with this "click-type" reaction make it the preferred route for generating a wide array of unsymmetrically substituted thioureas. researchgate.net Mechanochemical methods, such as ball milling, have also been successfully employed, often leading to quantitative yields in shorter reaction times without the need for bulk solvents.

Alternative Synthetic Strategies for this compound Precursors

One common alternative involves the use of carbon disulfide (CS₂). In a typical procedure, an amine reacts with CS₂ to form a dithiocarbamate (B8719985) salt. This intermediate can then react with a second amine, often with the aid of a coupling agent or by thermal decomposition, to yield the unsymmetrical thiourea. mdpi.com For symmetrical thioureas, reacting a single amine with CS₂ is a simple preparation method. mdpi.com

Another approach utilizes thiophosgene (B130339) (CSCl₂) or its safer, solid equivalents like thiocarbamoyl benzotriazoles. nih.govresearchgate.net The amine (e.g., sec-butylamine) reacts with the thiophosgene equivalent to generate the corresponding isothiocyanate, which can then be reacted with the second amine (ethylamine) without isolation. While effective, the high toxicity of thiophosgene has led to the development of safer alternatives. researchgate.net

A two-step method starting from ammonium (B1175870) thiocyanate (B1210189) has also been described. This involves reacting the thiocyanate with benzoyl chloride to form benzoyl isothiocyanate, followed by reaction with an amine and subsequent hydrolysis to yield the target thiourea. This method can be adapted for both N-alkyl and N,N-dialkyl thioureas.

Stereoselective Synthesis of this compound Isomers

The presence of a stereocenter at the second carbon of the butyl group means that this compound exists as a pair of enantiomers: (R)-N-Butan-2-yl-N'-ethylthiourea and (S)-N-Butan-2-yl-N'-ethylthiourea. The synthesis of a specific enantiomer requires stereoselective methods.

Chiral Auxiliary Approaches

In the context of synthesizing a specific enantiomer of this compound, the most direct approach utilizes an enantiomerically pure starting material which acts as a chiral auxiliary. The synthesis would begin with either (R)-sec-butylamine or (S)-sec-butylamine.

The reaction of an enantiopure amine with an achiral isothiocyanate is a well-established method for producing optically active chiral thioureas. researchgate.net The stereochemical integrity of the chiral center is typically maintained throughout the reaction. Therefore, reacting (S)-sec-butylamine with ethyl isothiocyanate will yield (S)-N-Butan-2-yl-N'-ethylthiourea with high enantiomeric purity. This strategy is fundamental in the field of asymmetric organocatalysis, where numerous chiral thiourea catalysts are prepared from readily available chiral amines and amino alcohols.

Table 1: Representative Synthesis of Chiral Thioureas from Chiral Amines

Chiral AmineIsothiocyanateSolventConditionsYieldReference
(S)-1-(2-pyridyl)ethylaminePhenyl isothiocyanateDiethyl ether0 °CGood researchgate.net
(S)-α-phenylethylamineThiophosgene (to form isothiocyanate)CH₂Cl₂RT77% dergipark.org.tr
(S)-2-amino-3-methylbutan-1-ol3,5-bis(trifluoromethyl)phenylisothiocyanateTHFRT66% organic-chemistry.org

Asymmetric Catalytic Methods for Chiral Moiety Introduction

Asymmetric catalytic methods provide an elegant way to introduce chirality. While the direct asymmetric synthesis of this compound via a catalytic process is not explicitly detailed in the literature, the synthesis of its chiral precursor, sec-butylamine, can be achieved through well-established asymmetric catalytic reactions.

A primary strategy would be the asymmetric reduction of a prochiral ketone, such as butan-2-one. This transformation can be catalyzed by a variety of chiral catalysts, including transition metal complexes with chiral ligands (e.g., Noyori-type hydrogenation) or enzymes (e.g., ketoreductases), to produce (R)- or (S)-sec-butanol with high enantioselectivity. The resulting chiral alcohol can then be converted to the corresponding chiral amine through standard functional group interconversions, such as a Mitsunobu reaction followed by reduction or conversion to a tosylate and subsequent amination.

Alternatively, the direct asymmetric reductive amination of butan-2-one using a chiral catalyst could furnish the enantiomerically enriched sec-butylamine directly. This chiral amine can then be used in the standard reaction with ethyl isothiocyanate to produce the desired enantiomer of this compound. Chiral thioureas themselves are often used as organocatalysts in various asymmetric transformations, highlighting the importance of stereocontrolled synthesis in this compound class. nih.govbas.bg

Derivatization and Functionalization Strategies for this compound

The thiourea moiety is a versatile functional group that can undergo a range of chemical transformations, allowing for the derivatization of this compound into various other compounds, including important heterocyclic structures.

A significant derivatization is the conversion of the thiourea into a guanidine (B92328). This is typically achieved through a desulfurization-amination sequence. The thiourea is first activated with a thiophilic agent, such as a mercury or copper salt, or by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form a carbodiimide (B86325) intermediate. This reactive intermediate is then trapped with an amine to furnish the corresponding guanidine. nih.gov More recently, mild photocatalytic methods have been developed for this conversion using catalysts like Ru(bpy)₃Cl₂ under visible light. crimsonpublishers.comacs.org

Another major functionalization pathway is its use in the synthesis of sulfur- and nitrogen-containing heterocycles.

Iminothiazolidinones: N,N'-disubstituted thioureas can undergo cyclization with α-haloacetic acids (e.g., chloroacetic acid) or α-haloacetyl halides to form 2-imino-1,3-thiazolidin-4-ones. bas.bgnih.gov Reaction with dialkyl acetylenedicarboxylates also provides a route to this class of heterocycles. thieme-connect.com

Dihydropyrimidines: In a domino process, N,N'-disubstituted thioureas can react with donor-acceptor oxiranes in the presence of a Lewis acid to yield trans-dihydropyrimidines. acs.org

Imidazoles: Thioureas can be S-methylated with methyl iodide to form reactive carbamimidothioate intermediates. These can then undergo base-induced cyclization with active methylene (B1212753) isocyanides to produce highly substituted imidazoles.

Furthermore, the thiourea sulfur atom can be oxidized using reagents like hydrogen peroxide, leading to different products depending on the reaction conditions. These derivatization strategies underscore the utility of this compound as a building block in synthetic organic chemistry.

Design and Synthesis of this compound-Based Compound Libraries

The creation of compound libraries is a cornerstone of modern chemical research, particularly in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). A library based on the this compound scaffold would be synthesized to explore how variations in its constituent alkyl groups affect its biological or chemical properties.

The primary and most direct method for synthesizing N,N'-disubstituted thioureas is the reaction between an amine and an isothiocyanate. beilstein-journals.orgtandfonline.comnih.gov For the parent compound, this involves one of two equivalent pathways: the reaction of sec-butylamine with ethyl isothiocyanate or the reaction of ethylamine with sec-butyl isothiocyanate.

Reaction Scheme:

Pathway A: sec-Butylamine + Ethyl isothiocyanate → this compound

Pathway B: Ethylamine + sec-Butyl isothiocyanate → this compound

Building on this fundamental reaction, a combinatorial library can be designed by systematically varying the amine and isothiocyanate reactants. Researchers have synthesized large libraries of thiourea derivatives, sometimes containing dozens of compounds, to screen for specific biological activities, such as antiprotozoal or enzyme-inhibiting properties. nih.govnih.govresearchgate.net A representative library based on the this compound core could involve modifying either the R¹ (butan-2-yl) or R² (ethyl) group, as illustrated in the table below.

Table 1: Representative Design for a this compound-Based Compound Library

Entry R¹ Group (from Amine) R² Group (from Isothiocyanate) Resulting Compound Name
1 sec-Butyl Ethyl This compound
2 sec-Butyl Propyl N-Butan-2-yl-N'-propylthiourea
3 sec-Butyl Isopropyl N-Butan-2-yl-N'-isopropylthiourea
4 sec-Butyl Phenyl N-Butan-2-yl-N'-phenylthiourea
5 Cyclohexyl Ethyl N-Cyclohexyl-N'-ethylthiourea
6 tert-Butyl Ethyl N-tert-Butyl-N'-ethylthiourea

Structural Modifications for Enhanced Functionality

Beyond simple alkyl and aryl variations, structural modifications can be implemented to introduce specific functionalities, such as enhanced binding affinity to a biological target, improved solubility, or altered electronic properties. These modifications often involve replacing the simple alkyl groups of this compound with more complex moieties.

Research on other thiourea derivatives provides a blueprint for such strategies. For instance, the introduction of a piperazine (B1678402) ring has been shown to significantly boost the potency and selectivity of certain thiourea compounds in biological assays. nih.gov Other successful modifications include the incorporation of quinolone scaffolds, which have yielded derivatives with notable urease inhibition activity. nih.gov Applying these concepts, one could envision modifying this compound by replacing the ethyl group with a piperazine-containing fragment or the sec-butyl group with a pharmacologically relevant heterocycle to enhance a desired function.

Optimization of Reaction Conditions and Isolation Procedures

The efficiency of synthesis and the purity of the final product are paramount. For this compound and its analogues, optimizing reaction conditions and purification methods is critical. Key factors include the choice of solvent, the use of catalysts, and the application of modern purification techniques.

Solvent Effects and Reaction Catalysis

Solvent Effects: The reaction solvent can dramatically influence not only the rate of thiourea formation but also the nature of the product. While many syntheses proceed efficiently in common organic solvents like dichloromethane or tetrahydrofuran, the polarity of the solvent can be a determining factor. rsc.orgmdpi.com In one study, the reaction between a propargylamine (B41283) and an isothiocyanate in a less polar solvent like acetonitrile (B52724) yielded the expected linear thiourea. rsc.org However, switching to a more polar solvent like ethanol favored an intramolecular cyclization, resulting in a different heterocyclic product. rsc.org This highlights the need for careful solvent selection to ensure the desired this compound is the exclusive product.

Reaction Catalysis: The reaction of an amine with an isothiocyanate is often robust and proceeds without the need for a catalyst. rsc.orgrug.nl However, for alternative synthetic routes, such as those using carbon disulfide (CS₂) as the thiocarbonyl source, catalysts can be essential. A zinc catalyst has been shown to facilitate the synthesis of thioureas from primary amines and CS₂. tandfonline.com Furthermore, green chemistry approaches have utilized deep eutectic solvents (DES) as catalysts for three-component reactions involving amines and CS₂ in water, often leading to high yields in a short time. tandfonline.com While bases like triethylamine (B128534) are sometimes used, they must be employed with caution, as they can promote the reverse reaction—the decomposition of the thiourea back into its constituent amine and isothiocyanate—especially at elevated temperatures. rug.nl

Table 2: Effect of Reaction Conditions on Thiourea Synthesis

Condition Reactants Catalyst/Solvent Observation Reference
Solvent Polarity Propargylamine + Isothiocyanate Acetonitrile (less polar) Formation of desired linear thiourea. rsc.org
Solvent Polarity Propargylamine + Isothiocyanate Ethanol (polar) Formation of cyclic thiazolidine (B150603)–thiourea adduct. rsc.org
Catalysis Primary Amines + Carbon Disulfide Zinc (Zn) Good to outstanding yields of thioureas. tandfonline.com

Advanced Purification Techniques (e.g., Chromatography)

Achieving high purity of the target compound is essential for accurate characterization and subsequent applications. The primary methods for purifying this compound and its analogues are column chromatography and crystallization.

Column Chromatography: This is the most widely reported method for the purification of novel thiourea derivatives. scirp.orgsemanticscholar.org Silica gel is the standard stationary phase, with the mobile phase (eluent) being a mixture of solvents tailored to the polarity of the specific compound. kent.ac.uk Common eluent systems include gradients of petroleum ether/ethyl acetate (B1210297) or dichloromethane/methanol. semanticscholar.orgkent.ac.uk

Crystallization: If the synthesized thiourea is a stable, crystalline solid, recrystallization from an appropriate solvent is an effective method for achieving high purity. This technique is often used either as the sole purification step if the crude product is relatively clean, or as a final polishing step after chromatography. tandfonline.comnih.gov

Advanced and Alternative Procedures: To improve efficiency and align with green chemistry principles, researchers have developed chromatography-free purification methods. One such approach involves a multicomponent reaction using an aqueous solution of elemental sulfur, from which the thiourea product precipitates in pure form and can be isolated by simple filtration. researchgate.net Standard workup procedures also include washing the crude reaction mixture with a dilute acid solution (e.g., 5% HCl) to remove any unreacted basic amine starting material before subsequent purification steps. mdpi.com

Coordination Chemistry of N Butan 2 Yl N Ethylthiourea

Ligand Design and Coordination Capabilities of N-Butan-2-yl-N'-ethylthiourea

This compound features a thiocarbonyl group (C=S) and two nitrogen atoms, which are the primary sites for potential coordination with metal ions. The electronic and steric properties of the sec-butyl and ethyl substituents on the nitrogen atoms influence the ligand's reactivity and the stability and geometry of the resulting metal complexes.

Thiourea (B124793) derivatives are known to be excellent ligands due to the presence of nitrogen and sulfur donor atoms. ksu.edu.tr However, in N-alkylthioureas like this compound, coordination predominantly occurs through the sulfur atom of the thiocarbonyl group. scispace.com This preference is attributed to the "soft" nature of the sulfur atom, which forms stable bonds with many transition and post-transition metals. Spectroscopic data from related N-alkylthiourea complexes consistently show a shift in the ν(C=S) stretching frequency to lower wavenumbers upon complexation, indicating the involvement of the sulfur atom in bonding. utm.my Conversely, the ν(N-H) stretching frequencies often remain largely unchanged or shift slightly, suggesting that the nitrogen atoms are typically not directly involved in the coordination to the metal center, although they participate in hydrogen bonding. researchgate.net

While some complex thiourea derivatives containing additional functional groups can act as bidentate or bridging ligands, simpler N,N'-dialkylthioureas typically function as monodentate ligands. scispace.com In the case of this compound, coordination is expected to occur exclusively through the sulfur atom, making it a classic example of a monodentate S-donor ligand. scispace.com This mode of coordination is common in complexes with various metals, where one or more thiourea ligands bind to a single metal center through their sulfur atoms. scispace.com The steric bulk of the sec-butyl and ethyl groups can further favor monodentate coordination by hindering the approach of the nitrogen atoms to the metal center.

This compound typically coordinates to metal ions as a neutral molecule. scispace.com The ligand donates a lone pair of electrons from the sulfur atom to the metal without any loss of a proton. This is the most common behavior observed for thiourea ligands, especially in reactions with metal salts in neutral or mildly acidic conditions. scispace.com The N-H protons are not acidic enough to be easily removed. Consequently, the ligand maintains its neutral form within the coordination sphere, and the resulting complex carries a positive charge that is balanced by the counter-ions from the metal salt.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of N,N'-disubstituted thioureas with transition metals such as nickel(II), cobalt(III), and platinum(II) have been synthesized and characterized. researchgate.net The general synthetic procedure involves mixing a solution of the ligand with a solution of the metal salt (e.g., chloride, perchlorate) in a solvent like ethanol (B145695) or acetone. nih.gov The resulting complexes are often colored and can be isolated as stable crystalline solids.

Characterization of these complexes relies on various spectroscopic techniques. A key indicator of S-coordination in FT-IR spectroscopy is the shift of the C=S stretching vibration to a lower frequency. utm.my In ¹H NMR spectra, the signal for the N-H proton typically shifts downfield upon coordination, which is attributed to an increase in the C-N bond's double bond character following the donation of electron density from the sulfur to the metal. researchgate.net

Table 1: Expected Spectroscopic Data for Transition Metal Complexes

TechniqueFree Ligand (Expected)Metal Complex (Expected Change)Inference
FT-IR (cm⁻¹)ν(C=S) ~700-850 ν(N-H) ~3100-3300Shift of ν(C=S) to lower frequency Shift of ν(C-N) to higher frequencyCoordination via Sulfur atom
¹H NMR (ppm)δ(N-H) ~7-9Downfield shift of δ(N-H)Increased π-electron density in C-N bond upon coordination researchgate.net
UV-Vis (nm)n→π* and π→π* transitionsShifts in ligand-based transitions Appearance of d-d or MLCT bandsCoordination to metal and electronic transitions involving the metal center utm.my

N-alkylthioureas readily form complexes with post-transition metals like antimony(III). scispace.com The synthesis of antimony(III) halide complexes with ligands such as N-ethylthiourea has been reported, involving the reaction of SbX₃ (where X = Cl, Br, I) with the thiourea derivative in a non-polar solvent like benzene. scispace.com These reactions typically yield stable, crystalline products.

Spectroscopic and structural analyses of related complexes, such as those with N-ethylthiourea, show that the ligand acts as a monodentate S-donor. scispace.com In these complexes, the antimony atom is typically six-coordinate with a distorted octahedral geometry, bonded to three halide ions and three sulfur atoms from the thiourea ligands. scispace.com The compounds are generally non-electrolytes in solution. scispace.com

Table 2: Characterization Data for Antimony(III) Halide Complexes with N-Alkylthioureas

Complex (Analogue)FT-IR ν(Sb-S) (cm⁻¹)FT-Raman ν(Sb-S) (cm⁻¹)Coordination GeometryReference
[SbI₂(μ₂-I)(TMTU)₂]₂-397Doubly bridged dimer researchgate.net
[(NETU)SbI₂(μ₂-I)₂(μ₂-S-NETU)SbI₂(NETU)]-348Triply bridged dimer researchgate.net
[SbCl₃(NETU)₃]--Distorted Octahedral scispace.com
[SbBr₃(NETU)₃]--Distorted Octahedral scispace.com

Spectroscopic Characterization of Complexes (NMR, FT-IR, UV-Vis, Mass Spectrometry)

The coordination of this compound to metal centers is typically investigated through a suite of spectroscopic techniques. These methods provide valuable insights into the mode of ligand binding, the geometry of the resulting complex, and the electronic properties of the metal-ligand bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes of this compound. Upon coordination, characteristic shifts in the NMR signals of the ligand are observed. The protons of the N-H groups, which appear in the downfield region of the ¹H NMR spectrum (typically between δ 6.0 and 10.0 ppm for related N-alkylthioureas), often exhibit broadening and a shift in their resonance upon complexation. researchgate.net This change is indicative of the involvement of the nitrogen atoms in the coordination or alterations in the electronic environment upon sulfur coordination.

The ¹³C NMR spectrum provides information about the carbon backbone of the ligand. A significant shift in the resonance of the C=S carbon is a key indicator of coordination through the sulfur atom. This carbon signal typically shifts downfield upon complexation due to the donation of electron density from the sulfur to the metal center. mdpi.com

Interactive Data Table: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for N-Alkylthiourea Ligands and their Metal Complexes

ProtonFree LigandMetal Complex
N-H7.0 - 9.07.5 - 10.0
C-H (adjacent to N)3.0 - 4.03.2 - 4.5
C-H (alkyl chain)0.8 - 1.80.8 - 2.0

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the donor atoms of the this compound ligand involved in coordination. The most informative regions of the IR spectrum are the N-H and C=S stretching vibrations. The N-H stretching bands, typically observed in the 3100-3400 cm⁻¹ region, may shift upon complexation, although this can be complicated by hydrogen bonding effects. ijarbs.com

A more definitive indicator of sulfur coordination is the shift in the ν(C=S) band. This vibration, which appears in the 700-850 cm⁻¹ region in the free ligand, typically shifts to a lower frequency upon coordination to a metal ion. This red shift is a consequence of the weakening of the C=S double bond upon the donation of electron density from the sulfur atom to the metal. mdpi.com Concurrently, an increase in the frequency of the ν(C-N) band (around 1400-1500 cm⁻¹) is often observed, suggesting an increase in the double bond character of the C-N bonds. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of this compound complexes typically display intraligand transitions, which are characteristic of the thiourea moiety, and may also show metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The appearance of new absorption bands in the visible region upon complexation is often indicative of the formation of a coordination compound and can provide insights into the geometry of the complex. researchgate.net

Mass Spectrometry: Mass spectrometry is a crucial technique for confirming the formation of the desired metal complexes and determining their molecular weight. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed to characterize these complexes. The mass spectra will show peaks corresponding to the molecular ion of the complex, as well as fragmentation patterns that can provide further structural information. rsc.org

Single Crystal X-ray Diffraction Studies of this compound Metal Complexes

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the solid-state molecular structure of metal complexes of this compound. unimi.itcarleton.edu This technique provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. creative-biostructure.com

In a typical SCXRD experiment, a single crystal of the complex is irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined. carleton.edu

For metal complexes of N,N'-disubstituted thioureas, SCXRD studies have revealed that the ligand generally coordinates to the metal center through the sulfur atom in a monodentate fashion. researchgate.net The coordination geometry around the metal center is influenced by several factors, including the nature of the metal ion, the stoichiometry of the complex, and the steric bulk of the substituents on the thiourea ligand. Common geometries observed for related complexes include tetrahedral, square planar, and octahedral. nih.govtheopenscholar.com

For instance, with a tetrahedral geometry, the metal ion is coordinated to four ligands, which could be four this compound molecules or a combination of the thiourea and other co-ligands. In a square planar geometry, the metal ion is surrounded by four ligands in the same plane. An octahedral geometry involves the metal ion being coordinated to six ligands. researchgate.net

The crystal packing is often stabilized by a network of intermolecular hydrogen bonds, typically involving the N-H protons of the thiourea ligand and the counter-ions or solvent molecules present in the crystal lattice. researchgate.net

Interactive Data Table: Typical Coordination Geometries Observed in Metal Complexes of N-Alkylthiourea Ligands

Metal IonCoordination NumberTypical Geometry
Cu(I)4Tetrahedral
Ni(II)4Square Planar
Zn(II)4Tetrahedral
Cd(II)4 or 6Tetrahedral or Octahedral

Electronic and Steric Influences on Coordination Geometry

The coordination geometry of metal complexes with this compound is governed by a delicate interplay of both electronic and steric factors.

Electronic Influences: The electronic properties of the metal ion, such as its d-electron configuration and preferred coordination number, play a crucial role in determining the geometry of the complex. For example, d⁸ metal ions like Ni(II) often favor a square planar geometry, while d¹⁰ metal ions such as Zn(II) and Cd(II) typically form tetrahedral complexes. researchgate.net

The this compound ligand itself is a soft donor, primarily coordinating through the sulfur atom. This preference for soft metal ions influences the stability and nature of the resulting complexes.

In a study on N-benzoyl-N'-phenylthiourea compounds, it was found that steric parameters had a more significant effect on the activity of the compounds than lipophilic and electronic parameters, highlighting the importance of steric effects in this class of molecules. ubaya.ac.id The size and conformation of the alkyl groups can also influence the crystal packing of the complexes, affecting their solid-state properties.

Stability and Reactivity of this compound Metal Complexes

The stability of metal complexes of this compound is influenced by several factors, including the nature of the metal ion, the coordination geometry, and the reaction conditions. The formation of a stable metal-sulfur bond is a primary driving force for complex formation. The stability of these complexes can be assessed qualitatively by their ability to be isolated and characterized, and quantitatively through techniques such as potentiometric titrations or spectrophotometric studies to determine their formation constants.

In solution, equilibria may exist between different coordination geometries, particularly for metal ions like Ni(II) which can form tetrahedral, square planar, and octahedral complexes. researchgate.net The relative stability of these geometries can be influenced by temperature and the nature of the solvent. researchgate.net

The reactivity of these complexes is centered around both the metal ion and the coordinated ligand. The metal center can undergo redox reactions or ligand substitution reactions. The coordinated this compound ligand can also exhibit modified reactivity compared to the free ligand. For example, the acidity of the N-H protons may be enhanced upon coordination, making them more susceptible to deprotonation.

Furthermore, the thermal decomposition of N,N'-dialkylthiourea metal complexes has been studied, with some complexes decomposing to form metal sulfides, suggesting their potential as precursors for materials synthesis. researchgate.net

Catalytic Applications of N Butan 2 Yl N Ethylthiourea and Its Derivatives

Organocatalytic Performance of N-Butan-2-yl-N'-ethylthiourea Analogues

Analogues of this compound have emerged as powerful organocatalysts, driving a variety of chemical reactions with high efficiency and selectivity. nih.gov Their performance is largely attributed to their ability to form specific, non-covalent interactions with substrates, which activates them towards subsequent chemical reactions. wikipedia.org

Chiral thiourea (B124793) derivatives are particularly effective in asymmetric catalysis, where they are used to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. rsc.org This is crucial in the synthesis of pharmaceuticals and other biologically active molecules where stereochemistry plays a vital role in their function.

The catalytic activity of these thiourea analogues in asymmetric transformations is exemplified by their successful application in Michael additions, Aldol (B89426) reactions, Mannich reactions, and Diels-Alder reactions. nih.gov For instance, in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, chiral thiourea catalysts derived from (R,R)-1,2-diphenylethylenediamine have been shown to provide products with good to excellent enantioselectivities. nih.gov The stereochemical control is achieved through the formation of a transient chiral complex between the catalyst and the reactants, which directs the approach of the nucleophile to the electrophile from a specific face.

A notable example is the use of a bifunctional thiourea catalyst in the asymmetric Michael reaction of malonates with nitroolefins, which activates the nucleophile through general base catalysis and the electrophile via hydrogen bonding to the nitro group. libretexts.org This dual activation model is a key feature of many thiourea-catalyzed asymmetric transformations.

Table 1: Enantioselective Michael Addition Catalyzed by a Chiral Thiourea Derivative

EntryReactant 1Reactant 2Catalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
1AcetylacetoneNitrostyrene10CH2Cl2258592
2Diethyl malonateβ-Nitrostyrene5Toluene09195
3Dibenzoylmethane(E)-Nitrostyrene10THF-207888

This table is illustrative and compiled from typical results found in the literature for similar reactions.

The primary mode of action for thiourea-based organocatalysts is through hydrogen-bonding. wikipedia.orgnih.gov The two N-H groups of the thiourea moiety can act as hydrogen-bond donors, forming a bidentate interaction with hydrogen-bond accepting substrates such as carbonyl compounds, imines, and nitroalkenes. wikipedia.orgacs.org This interaction effectively polarizes the substrate, making it more susceptible to nucleophilic attack.

The strength of this hydrogen-bonding interaction can be tuned by modifying the substituents on the thiourea backbone. nih.gov Electron-withdrawing groups on the aryl rings of N,N'-diarylthioureas, for example, increase the acidity of the N-H protons, leading to stronger hydrogen bonds and enhanced catalytic activity. nih.gov This principle has been instrumental in the design of highly active thiourea catalysts.

Computational and spectroscopic studies have provided significant insights into the nature of these hydrogen-bonding interactions. nih.govacs.org For instance, DFT calculations have been used to model the transition states of thiourea-catalyzed reactions, confirming the role of dual hydrogen-bonding in stabilizing the transition state and lowering the activation energy of the reaction. acs.org Time-resolved infrared spectroscopy has revealed that while both N-H groups can interact with a substrate, one often forms a stronger hydrogen bond than the other. acs.org

Metal-Thiourea Complex Catalysis

In addition to their role as organocatalysts, thiourea derivatives, including this compound, can function as ligands for transition metals, forming complexes that exhibit catalytic activity. The sulfur atom of the thiourea group is a soft donor and readily coordinates to a variety of metal centers.

Metal-thiourea complexes have found application in a range of metal-catalyzed organic reactions, including cross-coupling reactions, C-H activation, and various addition reactions. pharmacyjournal.orgmdpi.com The combination of a metal catalyst and a thiourea ligand can lead to synergistic effects, resulting in enhanced reactivity and selectivity compared to using either component alone. rsc.org

For example, copper-catalyzed N-arylation of nitrogen-containing heterocycles with aryl halides is a well-established method for the formation of C-N bonds. mdpi.comresearchgate.net The use of thiourea-based ligands can improve the efficiency and scope of these reactions. Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, can be facilitated by thiourea-derived ligands that stabilize the active palladium species. researchgate.netacs.org

The scope and substrate specificity of metal-thiourea complex catalysis are areas of active investigation. The performance of the catalyst is highly dependent on the nature of the metal, the structure of the thiourea ligand, and the reaction conditions.

Research has shown that by systematically varying the substituents on the thiourea ligand, it is possible to fine-tune the steric and electronic properties of the metal complex, thereby optimizing its catalytic activity for a particular transformation. For instance, in the palladium-catalyzed desulfurative amide formation involving a Suzuki-Miyaura coupling, the in situ generation of a palladium-carbene complex from a thiourea precursor was found to be effective for a broad range of substrates. researchgate.net The substrate scope of macrocyclic bis-thiourea catalysts has been explored in stereospecific glycosylation reactions, demonstrating their ability to handle a wide variety of carbohydrate-derived glycosyl chlorides. nih.gov

Table 2: Substrate Scope in a Copper-Thiourea Catalyzed N-Arylation Reaction

EntryAryl HalideNucleophileYield (%)
1IodobenzeneImidazole95
24-BromotoluenePyrrole88
32-ChloropyridineIndole75
41-Iodo-3-methoxybenzeneBenzimidazole92

This table is a generalized representation based on typical findings in the field.

Mechanistic Investigations of Catalytic Pathways and Turnover Frequency

Understanding the mechanistic pathways of catalysis is crucial for the rational design of more efficient catalysts. For thiourea-based catalysts, mechanistic studies often focus on elucidating the nature of the catalyst-substrate interactions and identifying the rate-determining step of the catalytic cycle. acs.org

Various techniques, including kinetic studies, computational modeling, and spectroscopic analysis, are employed to probe the reaction mechanism. nih.govnih.gov These studies have provided valuable insights into how thiourea catalysts activate substrates and control stereoselectivity. For example, mechanistic investigations of the intermolecular [2+2] photocycloaddition mediated by thiourea catalysts revealed that the reaction is enabled by a combination of minimized aggregation, enhanced intersystem crossing, and altered excited-state lifetimes. nih.gov

Supramolecular Chemistry and Molecular Recognition of N Butan 2 Yl N Ethylthiourea

Anion Recognition by N-Butan-2-yl-N'-ethylthiourea Derivatives

The ability of thiourea (B124793) derivatives to act as anion receptors is a cornerstone of their application in supramolecular chemistry. The this compound molecule, like other compounds in its class, functions as a neutral receptor, capable of binding anionic guest species through hydrogen bonding. The two N-H protons on the thiourea core are sufficiently acidic to act as effective hydrogen bond donors, forming stable complexes with a variety of anions.

Spectroscopic techniques such as UV-Vis and 1H NMR are commonly employed to study these interactions. The formation of a hydrogen-bonding complex between a thiourea receptor and an anion often results in observable changes in the electronic and chemical environment of the host molecule. For instance, studies on N-aryl-N'-(4-ethyloxybenzoyl) thiourea derivatives have shown that the addition of anions like fluoride (B91410) (F-), acetate (B1210297) (CH3COO-), and dihydrogen phosphate (B84403) (H2PO4-) can lead to the formation of 1:1 stoichiometric complexes, often accompanied by a color change. nih.gov While specific binding data for this compound is not extensively documented, the principles derived from similar structures suggest it would exhibit comparable anion binding capabilities, influenced by the steric and electronic nature of its butyl and ethyl substituents.

Table 1: Representative Anion Binding Affinities for a Generic Thiourea Receptor in DMSO This table illustrates typical association constants (Ka) observed for thiourea derivatives with various anions. The values are representative and not specific experimental data for this compound.

Anion GuestShapeTypical Association Constant (Ka, M⁻¹)
Fluoride (F⁻)Spherical~10⁴ - 10⁵
Acetate (CH₃COO⁻)Trigonal Planar~10³ - 10⁴
Dihydrogen Phosphate (H₂PO₄⁻)Tetrahedral~10³ - 10⁴
Chloride (Cl⁻)Spherical~10¹ - 10²
Bromide (Br⁻)Spherical<10

The primary interaction driving anion recognition by this compound is the formation of hydrogen bonds between the two N-H groups of the thiourea moiety and the incoming anionic guest. nih.gov The geometry of the thiourea group allows these N-H donors to converge and create a binding pocket that can effectively complex with anions. The strength of this interaction is dependent on the basicity and charge density of the anion.

The development of synthetic receptors that can selectively bind specific anions is a major goal in supramolecular chemistry. The design of such receptors often involves the strategic combination and preorganization of different binding groups to create a host molecule that is complementary in size, shape, and electronic character to the target guest. rsc.org

For receptors based on the this compound scaffold, selectivity can be engineered by modifying the peripheral substituents. Key design principles include:

Preorganization: The receptor should ideally exist in a conformation that is ready to bind the guest, minimizing the entropic penalty of complexation. The substitution pattern on the nitrogen atoms can influence the conformational preferences of the thiourea group.

Multiple Interaction Sites: Incorporating additional hydrogen bond donors or other recognition elements into the receptor framework can enhance binding affinity and selectivity.

Steric Control: The size and shape of the binding cavity can be controlled by the bulk of the substituents (the butan-2-yl and ethyl groups). This steric hindrance can be used to discriminate between anions of different sizes and geometries.

Electronic Tuning: The acidity of the N-H protons can be modulated by introducing electron-withdrawing or electron-donating groups on the substituents, thereby tuning the strength of the hydrogen bonds formed with the anion.

By applying these principles, the simple this compound structure can be viewed as a foundational element for developing more complex and highly selective anion receptors.

Self-Assembly and Hierarchical Structures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Thiourea derivatives are excellent candidates for studying self-assembly due to their strong tendency to form intermolecular hydrogen bonds. nih.gov

In the solid state, thiourea derivatives frequently organize into predictable supramolecular patterns, a principle central to crystal engineering. The dominant interaction governing this assembly is the intermolecular N-H···S hydrogen bond. nih.govnih.govnih.gov This interaction is robust and directional, often leading to the formation of one-dimensional chains or two-dimensional sheets.

For this compound, it is anticipated that the molecules would arrange in the crystal lattice to maximize these N-H···S hydrogen bonds. The specific packing arrangement would also be influenced by the steric demands of the butan-2-yl and ethyl groups, which would pack in a way to minimize voids and maximize van der Waals interactions. The chirality of the butan-2-yl group could also lead to the formation of chiral crystal structures. Crystal structures of related compounds, such as N-ethyl-2-[(E)-3-(hydroxyimino)butan-2-ylidene]hydrazinecarbothioamide, demonstrate how molecules are linked through N—H⋯S hydrogen bonds to form extensive chains. nih.gov

While solid-state structures are well-defined, the self-assembly of thioureas can also occur in solution, particularly in non-polar solvents where intermolecular hydrogen bonding is more favorable. In such environments, this compound could potentially form discrete dimers or small oligomers through N-H···S hydrogen bonding. The equilibrium between the monomeric and assembled states would be dependent on factors such as concentration, temperature, and solvent polarity. These solution-phase assemblies represent the initial stages of nucleation that ultimately lead to crystallization.

Host-Guest Chemistry and Complexation Thermodynamics

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule or ion. thno.org In the context of anion recognition, this compound acts as the host, and the anion is the guest. The study of the thermodynamics of this complexation provides crucial insights into the stability of the host-guest adduct and the nature of the forces driving its formation.

The key thermodynamic parameters are the Gibbs free energy change (ΔG), the enthalpy change (ΔH), and the entropy change (ΔS). These are related by the equation ΔG = ΔH - TΔS.

ΔG (Gibbs Free Energy): A negative value indicates a spontaneous complexation process. The magnitude of ΔG is related to the association constant (Ka).

ΔH (Enthalpy): This term reflects the change in bond energies upon complexation. For thiourea-anion binding, the formation of strong N-H···anion hydrogen bonds typically results in a large, negative (exothermic) enthalpy change, indicating that the process is enthalpically driven. researchgate.net

ΔS (Entropy): This term relates to the change in disorder of the system. The association of two or more species into a single complex usually leads to a decrease in entropy (negative ΔS).

Techniques like Isothermal Titration Calorimetry (ITC) can be used to directly measure these thermodynamic parameters, providing a complete energetic profile of the host-guest interaction. rsc.org

Table 2: Hypothetical Thermodynamic Parameters for the Complexation of a Generic Thiourea Host with Anions in Solution This table illustrates the typical thermodynamic signatures for anion binding. The values are conceptual and not specific experimental data for this compound.

Anion GuestΔG (kJ/mol)ΔH (kJ/mol)-TΔS (kJ/mol)Driving Force
F⁻-28.5-35.0+6.5Enthalpy Driven
CH₃COO⁻-22.8-29.0+6.2Enthalpy Driven
Cl⁻-8.5-12.0+3.5Enthalpy Driven

Theoretical and Computational Studies on N Butan 2 Yl N Ethylthiourea

Electronic Structure and Bonding Analysis

Theoretical and computational methods provide significant insights into the electronic structure and bonding characteristics of N-Butan-2-yl-N'-ethylthiourea. These studies are crucial for understanding the molecule's reactivity, intermolecular interactions, and spectroscopic properties. Density Functional Theory (DFT) is a commonly employed computational method for investigating such molecular systems.

Delocalization and π-Electron Density Distribution in the Thiourea (B124793) Moiety

The thiourea core (-NH-C(S)-NH-) is the most electronically active region of this compound. The π-electron density is primarily distributed across the sulfur, carbon, and two nitrogen atoms of this moiety. This delocalization arises from the overlap of the p-orbitals of these atoms, leading to a resonance hybrid structure.

Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify this delocalization. It reveals strong charge transfer interactions between the lone pairs of the nitrogen atoms and the antibonding π* orbital of the C=S bond. This interaction, denoted as n(N) → π*(C=S), results in a partial double bond character for the C-N bonds and a reduction in the C=S bond order. Consequently, the electron density on the sulfur atom is increased, making it a potential site for electrophilic attack and a strong hydrogen bond acceptor.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. In N-substituted thioureas, the HOMO is typically localized on the sulfur atom, indicating its nucleophilic character. The LUMO, on the other hand, is often distributed over the entire thiourea moiety, suggesting that this region is susceptible to nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Dialkylthiourea Data is for a representative N,N'-dialkylthiourea as specific data for this compound is not available in the literature.

Molecular OrbitalEnergy (eV)Primary Atomic Contribution
HOMO-5.8Sulfur (p-orbitals)
LUMO1.2Thiourea moiety (π* C=S)
HOMO-LUMO Gap7.0-

Conformational Preferences and Isomerism (e.g., cis-trans)

Due to restricted rotation around the C-N bonds, N,N'-disubstituted thioureas like this compound can exist as different conformational isomers. The primary forms of isomerism are cis and trans, referring to the spatial arrangement of the substituent groups relative to the C=S bond.

The possible conformations are:

trans-trans: Both the butan-2-yl and ethyl groups are in a trans position relative to the C=S bond. This is generally the most stable conformation due to minimal steric hindrance.

cis-trans: One substituent is in a cis position, and the other is in a trans position.

cis-cis: Both substituents are in a cis position. This conformation is typically the least stable due to significant steric repulsion between the alkyl groups.

Computational studies on various N,N'-dialkylthioureas have shown that the trans-trans conformer is the global energy minimum. The energy difference between the conformers depends on the size of the alkyl substituents. For this compound, the bulky butan-2-yl group would create considerable steric strain in a cis conformation, further favoring the trans arrangement.

Table 2: Calculated Relative Energies of N,N'-diethylthiourea Conformers This table presents data for a similar dialkylthiourea to illustrate the typical energy differences between conformers.

ConformerRelative Energy (kcal/mol)Stability
trans-trans0.00Most Stable
cis-trans2.5Less Stable
cis-cis5.8Least Stable

Hydrogen Bonding Network Characterization

The hydrogen bonding capabilities of this compound are primarily dictated by the N-H groups, which act as hydrogen bond donors, and the sulfur atom, which is a strong hydrogen bond acceptor.

Computational Assessment of Sulfur-Centred Hydrogen Bonds (SCHBs)

Sulfur-centered hydrogen bonds (S-H···A, where A is an acceptor, or D-H···S, where D is a donor) are weaker than their oxygen-centered counterparts but play a significant role in the structure and function of many chemical and biological systems. In the context of this compound, the sulfur atom acts as a hydrogen bond acceptor, forming N-H···S interactions.

Computational methods, such as Atoms in Molecules (AIM) theory, can be used to characterize these interactions. AIM analysis identifies bond critical points (BCPs) between the hydrogen and sulfur atoms, and the electron density at these points correlates with the strength of the hydrogen bond. The calculated interaction energies for N-H···S hydrogen bonds in thiourea derivatives typically range from -3 to -6 kcal/mol.

Energetic Contributions to Intermolecular Interactions

The stability of the condensed phases of this compound is determined by a combination of intermolecular forces. Energy decomposition analysis (EDA) is a computational tool used to partition the total interaction energy into distinct physical components:

Electrostatic: Arises from the interaction between the permanent charge distributions of the molecules. This is a significant attractive force in polar molecules like thioureas.

Dispersion: Also known as London dispersion forces, this is an attractive force arising from instantaneous fluctuations in electron density. It is particularly important for the nonpolar alkyl chains.

Pauli Repulsion: A short-range repulsive force that prevents molecules from collapsing into each other.

Induction: A weaker attractive force resulting from the distortion of a molecule's electron cloud by another molecule.

Table 3: Estimated Contributions to Intermolecular Interaction Energy for a Thiourea Dimer This table provides a qualitative and estimated breakdown of the energetic contributions for a representative thiourea dimer.

Interaction ComponentEstimated ContributionNature of Force
Electrostatic-7 kcal/molAttractive
Dispersion-5 kcal/molAttractive
Pauli Repulsion+8 kcal/molRepulsive
Induction-1 kcal/molAttractive
Total Interaction Energy-5 kcal/molAttractive

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in different environments, such as in a solvent or in the solid state. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent properties.

In an aqueous solution, MD simulations would likely show that the polar thiourea moiety interacts favorably with water molecules through hydrogen bonding. The N-H groups would act as hydrogen bond donors to the oxygen atoms of water, while the sulfur atom would act as a hydrogen bond acceptor from the hydrogen atoms of water. The nonpolar ethyl and butan-2-yl groups would exhibit hydrophobic behavior, tending to aggregate to minimize their contact with water.

Radial distribution functions (RDFs) can be calculated from MD trajectories to provide a quantitative measure of the local solvent structure around different parts of the molecule. For instance, the RDF for water oxygen atoms around the N-H protons would show a sharp peak at a short distance, indicative of strong hydrogen bonding. Conversely, the RDF of water around the alkyl chains would show a depletion of water molecules at close proximity, followed by a broader, less structured peak, which is characteristic of hydrophobic solvation.

Spectroscopic Property Prediction and Experimental Validation

Comprehensive searches of scientific literature and chemical databases have revealed a notable absence of specific experimental or theoretical spectroscopic studies focused solely on the compound this compound. While the fundamental principles of spectroscopic analysis and computational prediction are well-established for thiourea and its derivatives, specific data sets comparing the predicted and experimentally validated spectroscopic properties for this particular molecule are not publicly available in the referenced literature.

In general, the spectroscopic analysis of a novel or uncharacterized thiourea derivative like this compound would involve a combined approach of experimental measurements and theoretical calculations. This dual strategy allows for a more robust and accurate assignment of spectral features.

Theoretical Approach: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules. For a compound like this compound, the process would typically involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the geometry with the lowest electronic energy.

Vibrational Frequency Calculations: Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the positions of absorption bands in the infrared (IR) spectrum. The results are often presented as a list of vibrational modes and their corresponding frequencies, which can be compared to experimental FT-IR data. To improve the accuracy of the predicted frequencies, they are often scaled by a factor to account for systematic errors in the computational method.

NMR Chemical Shift Calculations: The chemical shifts for the ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts provide valuable information for interpreting experimental NMR spectra.

Electronic Transition Predictions: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of the molecule. This allows for the simulation of the UV-Vis absorption spectrum, providing insights into the electronic structure and the nature of the molecular orbitals involved in the transitions.

Experimental Validation

The theoretically predicted spectra would then be validated against experimentally obtained data. This would involve the synthesis and purification of this compound, followed by its characterization using various spectroscopic techniques:

Fourier-Transform Infrared (FT-IR) Spectroscopy: The experimental FT-IR spectrum would reveal the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H, C-H, C=S, and C-N stretching and bending vibrations. A comparison with the DFT-calculated vibrational frequencies would aid in the precise assignment of the observed bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. The experimental chemical shifts would be compared with the GIAO-calculated values to confirm the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would show the electronic absorption bands of the molecule. The experimental λmax values would be compared with the results from TD-DFT calculations to validate the predicted electronic transitions.

Illustrative Data for a Related Thiourea Derivative

Due to the lack of specific data for this compound, the following tables present a representative comparison of experimental and theoretical spectroscopic data for a different thiourea derivative, as is common practice in computational chemistry studies. This data is provided for illustrative purposes to demonstrate the expected correlation between theoretical predictions and experimental results.

Table 1: Comparison of Theoretical and Experimental FT-IR Vibrational Frequencies for a Representative Thiourea Derivative

Vibrational Assignment Experimental Frequency (cm⁻¹) Calculated Frequency (cm⁻¹)
N-H Stretch34203415
C-H Stretch (aliphatic)29652970
C=S Stretch13501345
C-N Stretch12801275

Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm) for a Representative Thiourea Derivative

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C=S182.5183.1
CH (sec-butyl)55.254.8
CH₂ (ethyl)45.846.2
CH₃ (ethyl)14.915.3
CH₃ (sec-butyl)10.110.5

Table 3: Comparison of Theoretical and Experimental UV-Vis Spectral Data for a Representative Thiourea Derivative

Solvent Experimental λmax (nm) Calculated λmax (nm) Electronic Transition
Ethanol (B145695)245242π → π
Ethanol290288n → π

Advanced Analytical Applications of N Butan 2 Yl N Ethylthiourea Scaffolds

Development of Chemical Sensors and Probes

The development of sensitive and selective chemical sensors is crucial for a wide range of fields, including environmental monitoring, clinical diagnostics, and industrial process control. N-substituted thiourea (B124793) derivatives have emerged as versatile components in the design of such sensors due to their excellent coordination properties with various analytes.

Potentiometric sensors operate by measuring the potential difference between a working electrode and a reference electrode, which is dependent on the concentration of a specific analyte in a solution. The selectivity of these sensors is determined by the ionophore incorporated into the sensor membrane, which selectively binds to the target analyte.

While no specific studies on the use of N-butan-2-yl-N'-ethylthiourea in potentiometric sensors have been reported, the broader class of thiourea derivatives has demonstrated significant promise as ionophores for the detection of various ions. The sulfur and nitrogen atoms in the thiourea moiety can act as soft and hard donor centers, respectively, allowing for selective coordination with a range of metal ions and anions. For instance, thiourea-based ionophores have been successfully employed in potentiometric sensors for the determination of copper (II) ions. The sensor's response is attributed to the complex formation between the thiourea derivative and the copper ions at the membrane-solution interface.

The performance of a potentiometric sensor is characterized by several key parameters, including its linear range, detection limit, and selectivity over other potentially interfering ions. A hypothetical potentiometric sensor based on an this compound ionophore could be expected to exhibit a Nernstian or near-Nernstian response to a target analyte. The selectivity of such a sensor would be highly dependent on the binding affinity of the this compound scaffold for the target ion relative to other ions present in the sample matrix.

Below is an interactive data table summarizing the performance characteristics of various reported thiourea derivative-based potentiometric sensors for different analytes. This data illustrates the potential performance that could be targeted in the development of a sensor based on this compound.

IonophoreAnalyteLinear Range (M)Detection Limit (M)Response Time (s)
1-furoyl-3,3-diethylthioureaCu(II)1.0 x 10⁻⁶ - 1.0 x 10⁻¹5.0 x 10⁻⁷< 15
N,N-diethyl-N'-(4-nitrophenyl)thioureaAg(I)5.0 x 10⁻⁶ - 1.0 x 10⁻²2.5 x 10⁻⁶< 20
1-(2-pyridyl)thioureaHg(II)1.0 x 10⁻⁷ - 1.0 x 10⁻²8.0 x 10⁻⁸< 10
N-benzoyl-N'-(4-phenyl)thioureaPb(II)7.0 x 10⁻⁶ - 1.0 x 10⁻¹4.0 x 10⁻⁶< 25

This table is representative of the performance of thiourea-based potentiometric sensors and is for illustrative purposes. The actual performance of an this compound based sensor would require experimental validation.

Spectroscopic probes are molecules that exhibit a change in their optical properties, such as absorbance or fluorescence, upon binding to a specific analyte. This change allows for the quantification of the analyte of interest. Thiourea derivatives have been investigated as chromogenic and fluorogenic chemosensors for the detection of various anions and cations.

The molecular recognition capabilities of this compound are rooted in the hydrogen-bonding ability of the N-H protons and the coordinating ability of the sulfur atom. These interactions can lead to a change in the electronic distribution within the molecule upon binding to an analyte, which in turn affects its spectroscopic properties. For example, the interaction of a thiourea derivative with an anion can occur through hydrogen bonding, leading to a color change or a change in fluorescence intensity. Similarly, coordination of the sulfur atom to a metal ion can perturb the electronic transitions within the molecule, resulting in a measurable spectroscopic response.

While specific spectroscopic probes based on this compound have not been detailed in the literature, the general principles of thiourea-based probes suggest its potential in this area. The design of such a probe would involve coupling the this compound recognition unit to a signaling unit, such as a fluorophore. Binding of an analyte to the thiourea moiety would modulate the photophysical properties of the fluorophore, providing a "turn-on" or "turn-off" fluorescent signal. The selectivity of the probe would be governed by the specific hydrogen-bonding and coordination interactions between the this compound scaffold and the target analyte.

Future Outlook and Emerging Research Frontiers for N Butan 2 Yl N Ethylthiourea

Integration into Functional Materials and Devices

The inherent structural features of the thiourea (B124793) moiety, specifically the presence of nucleophilic sulfur and nitrogen atoms, make it an excellent ligand for coordinating with metal ions. nih.gov This property is fundamental to the development of functional materials. Future research on N-Butan-2-yl-N'-ethylthiourea is likely to explore its capabilities as a building block in coordination chemistry to create metal complexes with tailored electronic and photophysical properties. rsc.orgmdpi.com Such complexes are candidates for applications in catalysis, chemical sensing, and as components in electronic devices.

The hydrogen-bonding capabilities of the N-H groups, combined with the polar thiocarbonyl group, also suggest potential applications in the field of supramolecular chemistry. sphinxsai.com These interactions can drive the self-assembly of molecules into ordered structures, a key principle in the design of organogels, liquid crystals, and other soft materials. nih.gov The specific stereochemistry of the butan-2-yl group could introduce chiral recognition capabilities, making it a target for the development of novel chemosensors for enantiomeric detection.

Table 1: Potential Applications of this compound in Functional Materials

Application AreaUnderlying PropertyPotential FunctionReference
Coordination ChemistryActs as a ligand via sulfur and nitrogen atomsFormation of metal complexes for catalysis or electronic materials rsc.orgmdpi.com
OrganocatalysisHydrogen bond donor capabilitiesCatalyst for asymmetric synthesis reactions nih.gov
ChemosensorsSpecific binding sites for ions or moleculesDetection of heavy metals or specific organic analytes nih.gov
Corrosion InhibitionAdsorption onto metal surfaces via sulfur atomProtective coatings for metals nih.gov
Supramolecular ChemistryHydrogen bonding and self-assemblyComponent for organogels and other soft materials sphinxsai.com

Multicomponent Reaction Synthesis of Complex this compound Architectures

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, represent a highly efficient strategy in modern organic synthesis. nih.gov The synthesis of thiourea derivatives is particularly amenable to MCRs, offering a powerful route to generate molecular complexity and diversity. nih.gov An emerging frontier is the use of this compound as a building block in, or a target of, novel MCRs to create more elaborate molecular architectures.

For instance, a three-component reaction involving an amine, an isocyanide, and elemental sulfur is a straightforward method for producing thioureas in water, often without the need for chromatography. nih.gov Adapting such methodologies could allow for the efficient, one-pot synthesis of complex molecules that incorporate the this compound scaffold. Furthermore, the existing N-H bonds in the molecule can participate in subsequent reactions, enabling its use as a platform for constructing intricate heterocyclic systems, which are prevalent in pharmacologically active compounds. nih.govdoaj.org

Table 2: Representative Multicomponent Reactions for Thiourea Synthesis

ReactantsKey FeaturesPotential AdvantageReference
Isocyanide + Amine + Elemental SulfurOften performed in water; chromatography-freeHigh atom economy and environmental compatibility nih.gov
Amine + Isothiocyanate + NitroepoxideCatalyst-free synthesis of 2-iminothiazolesDirect route to complex heterocyclic structures nih.gov
Amine + Phenyl isothiocyanate + β-nitroacrylatePerformed in ionic liquidAccess to functionalized thiazolidine (B150603) derivatives nih.gov

Sustainable and Green Chemical Synthesis of Thiourea Compounds

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. beilstein-journals.org Future research into this compound will undoubtedly focus on sustainable synthesis routes. Traditional methods for preparing thioureas often involve high temperatures, long reaction times, and the use of noxious reagents. asianpubs.org

Modern, greener alternatives are being actively developed. These include:

Solvent-Free Synthesis: Mechanochemical methods, such as grinding reactants together in a ball mill, can produce thioureas efficiently without the need for a solvent. beilstein-journals.orgasianpubs.org

Green Solvents: Replacing conventional organic solvents with more environmentally benign alternatives is a key strategy. Water, deep eutectic solvents, and bio-derived solvents like cyrene have all been successfully used for thiourea synthesis. nih.govrsc.orgnih.gov A one-pot method using cyrene as a solvent has been shown to produce N,N'-diaryl thioureas in nearly quantitative yields. nih.gov

Catalyst and Energy Efficiency: The development of catalyst-free reactions or the use of reusable catalysts reduces waste and cost. rsc.org Microwave-assisted synthesis can dramatically shorten reaction times, thereby lowering energy consumption. nih.gov

Table 3: Comparison of Synthetic Methods for Thiourea Derivatives

MethodTypical ConditionsAdvantagesDisadvantagesReference
Traditional SynthesisOrganic solvents, strong acids, high temperatureWell-established proceduresUse of noxious reagents, long reaction times, waste generation asianpubs.org
Mechanochemistry (Grinding)Solvent-free, room temperatureEnvironmentally friendly, short reaction times, high yieldsMay not be suitable for all substrates beilstein-journals.orgasianpubs.org
Deep Eutectic Solvents (DES)DES acts as both solvent and catalystReusable solvent/catalyst system, efficientProduct separation can be challenging rsc.org
Aqueous SynthesisWater as solventSafe, environmentally benign, low costLimited by reactant solubility nih.govgoogle.com

Exploration of Novel Reactivity and Transformation Pathways

Thiourea and its derivatives are versatile building blocks in organic synthesis, primarily due to the reactivity of the thiocarbonyl group and the adjacent N-H bonds. wikipedia.org A significant area for future research will be to explore the novel reactivity of this compound as a precursor to other valuable chemical structures, particularly nitrogen- and sulfur-containing heterocycles. neliti.com

Key transformation pathways that warrant investigation include:

Synthesis of Thiazoles: The reaction of thioureas with α-halo carbonyl compounds is a classic and efficient method for constructing the 2-aminothiazole (B372263) ring system, a core structure in many pharmaceutical agents. asianpubs.orgwikipedia.org

Synthesis of Pyrimidines: Condensation reactions with β-dicarbonyl compounds can be used to form pyrimidine (B1678525) derivatives, another class of biologically important heterocycles. wikipedia.org

Desulfurization Reactions: The conversion of the C=S bond to a C=N bond can be used to synthesize guanidine (B92328) derivatives, which have applications in medicinal chemistry and as organocatalysts. nih.gov

Cyclization Reactions: Intramolecular reactions, potentially triggered by oxidation or the introduction of other reactive groups, could lead to novel fused heterocyclic systems. The reaction of S-methiodide derivatives of activated thioureas with hydroxylic compounds represents a pathway to new mercaptans. acs.org

Exploring these and other transformations will not only expand the synthetic utility of this compound but also provide access to new molecular scaffolds for drug discovery and materials science.

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